2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine
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Overview
Description
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with an isobutyl group and a piperidin-4-yl group
Preparation Methods
The synthesis of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes the formation of the pyrimidine ring followed by the introduction of the isobutyl and piperidin-4-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, altering the compound’s properties.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures
Scientific Research Applications
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s derivatives may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit protein kinases, affecting cell signaling and proliferation .
Comparison with Similar Compounds
2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.
Piperidine derivatives: These compounds are widely used in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(2-methylpropyl)-6-piperidin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H22N4/c1-9(2)7-13-16-11(8-12(14)17-13)10-3-5-15-6-4-10/h8-10,15H,3-7H2,1-2H3,(H2,14,16,17) |
InChI Key |
UAZZDZXENGWIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)N)C2CCNCC2 |
Origin of Product |
United States |
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